molecular formula C11H12N2S B13309971 4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

Cat. No.: B13309971
M. Wt: 204.29 g/mol
InChI Key: CUTDBIPNPXVUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the reaction of 4-methylaniline with a thiazole derivative. One common method is the nucleophilic substitution reaction where 4-methylaniline reacts with 1,3-thiazol-5-ylmethyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the aniline and thiazole moieties.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact mechanism depends on the specific application and the biological target involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(1,3-thiazol-2-ylmethyl)aniline
  • 4-methyl-N-(1,3-thiazol-4-ylmethyl)aniline
  • 4-methyl-N-(1,3-thiazol-5-yl)aniline

Uniqueness

4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is unique due to the specific positioning of the thiazole ring, which can influence its reactivity and interaction with biological targets. This positioning can result in different biological activities and chemical properties compared to its isomers.

Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C11H12N2S/c1-9-2-4-10(5-3-9)13-7-11-6-12-8-14-11/h2-6,8,13H,7H2,1H3

InChI Key

CUTDBIPNPXVUKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CN=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.